1-Methyl-2,2-diphenylethylene

Catalog No.
S575148
CAS No.
778-66-5
M.F
C15H14
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2,2-diphenylethylene

CAS Number

778-66-5

Product Name

1-Methyl-2,2-diphenylethylene

IUPAC Name

1-phenylprop-1-enylbenzene

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H3

InChI Key

KYVBUUNCHXRYOS-UHFFFAOYSA-N

SMILES

CC=C(C1=CC=CC=C1)C2=CC=CC=C2

Synonyms

1,1-diphenylpropene

Canonical SMILES

CC=C(C1=CC=CC=C1)C2=CC=CC=C2

Potential as a Precursor in Organic Synthesis:

Studies on its Physical and Chemical Properties:

Several studies have investigated the physical and chemical properties of 1-Methyl-2,2-diphenylethylene. These studies often focus on:

  • Spectroscopic characterization: Using techniques like NMR and infrared spectroscopy to understand the molecule's structure and functional groups .
  • Thermal properties: Determining the melting point, boiling point, and thermal stability of the compound .
  • Reactivity studies: Exploring its reaction behavior with various reagents under different conditions.

1-Methyl-2,2-diphenylethylene is an aromatic hydrocarbon with the molecular formula C15H14C_{15}H_{14}. This compound features two phenyl groups attached to a double bond, with a methyl group on one of the carbon atoms adjacent to the double bond. Its structure contributes to its unique chemical and physical properties, making it an important compound in various

There is no current information available on the specific mechanism of action of α-methylstilbene in any biological system.

As with any unknown compound, it is advisable to handle α-methylstilbene with caution until proper safety data is available. Potential hazards may include:

  • Skin irritation: The aromatic rings may cause skin irritation upon contact.
  • Eye irritation: Contact with eyes may cause irritation.
  • Unknown toxicity: The potential for inhalation or ingestion hazards is unknown and should be treated with caution.
, primarily due to its double bond and the presence of phenyl groups. Key reactions include:

  • Radical Polymerization: Similar to other diphenylethylenes, it can mediate radical polymerization processes, particularly with styrene and methyl acrylate, leading to low molecular weight polymers through termination reactions .
  • Electrophilic Substitution: The aromatic nature allows for electrophilic substitution reactions, where electrophiles can attack the benzene rings.
  • Diels-Alder Reactions: It can also participate in Diels-Alder cycloaddition reactions due to its conjugated system .

Several synthesis methods exist for 1-methyl-2,2-diphenylethylene:

  • Alkylation of Diphenylacetylene: This method involves alkylating diphenylacetylene with methyl iodide in the presence of a base.
    text
    Diphenylacetylene + Methyl Iodide → 1-Methyl-2,2-diphenylethylene
  • Dehydrogenation of 1-Methyl-2,2-diphenylethane: This approach entails the dehydrogenation of 1-methyl-2,2-diphenylethane using a suitable catalyst at elevated temperatures .
  • Wittig Reaction: A more complex synthesis can be achieved via the Wittig reaction involving phosphonium salts and aldehydes or ketones .

1-Methyl-2,2-diphenylethylene finds applications across various fields:

  • Polymer Chemistry: It serves as a mediator in radical polymerization processes.
  • Material Science: Due to its stability and unique properties, it is used in creating advanced materials.
  • Organic Synthesis: Its derivatives are often utilized in synthesizing more complex organic molecules.

1-Methyl-2,2-diphenylethylene shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
1,1-DiphenylethyleneAromatic HydrocarbonKnown for mediating radical polymerizations effectively .
StyreneVinyl AromaticA key monomer in polymer chemistry; less sterically hindered.
DiphenylacetyleneAlkyneMore reactive due to triple bond; used in various syntheses.
1-MethylstyreneVinyl AromaticSimilar reactivity but with a methyl group affecting stability.

These compounds highlight the uniqueness of 1-methyl-2,2-diphenylethylene due to its specific structure that combines both steric hindrance and aromatic stability.

XLogP3

4.8

Other CAS

778-66-5

Dates

Modify: 2023-08-15

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